2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Overview
Description
Scientific Research Applications
Chiral Stationary Phases in Chromatography
2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate derivatives, such as cyclohexylcarbamates of cellulose and amylose, have been explored as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography. These compounds exhibit high resolving abilities for enantiomers, comparable to popular CSPs like tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. Their ability to discriminate chiral compounds in HPLC and their solubility in chloroform make them interesting candidates for chiral separation processes in scientific research and pharmaceutical applications (Kubota, Yamamoto, & Okamoto, 2000).
Microemulsion Systems
Research into microemulsion systems with ionic liquid polar domains has shown that compounds similar to 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate can be utilized in the creation of nano-sized polar domains within microemulsions. These studies are crucial for understanding the phase behavior, conductivity, and potential applications of ionic liquid-based microemulsions in areas such as drug delivery, material science, and nanotechnology (Gao et al., 2004).
Lewis Acid Catalysis
In the realm of organic synthesis, scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst, beneficial for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. This catalytic activity underscores the potential utility of related trifluoroethyl compounds in facilitating various chemical transformations, enhancing efficiency in the synthesis of complex organic molecules (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Synthesis and Chemical Stability of Carbamate Derivatives
The study of structure-property relationships in cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, has revealed insights into the chemical and biological stability of these compounds. This research is critical for designing more stable and effective pharmaceutical agents, highlighting the importance of the electrophilicity of the carbamate group in determining the compound's stability and activity (Vacondio et al., 2009).
Photoredox Systems for Catalytic Fluoromethylation
Innovative research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds demonstrates the versatility of fluorinated compounds, including trifluoroethyl derivatives, in synthesizing fluorinated molecules. Such molecules are invaluable in pharmaceuticals and agrochemicals due to their unique biological properties. This area of research offers promising strategies for incorporating fluorine atoms into organic compounds, expanding the toolkit for medicinal chemistry and synthetic organic chemistry (Koike & Akita, 2016).
Safety And Hazards
The safety data sheet for 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWEDREXXZHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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